LogP Hydrophilicity Comparison
In a head-to-head comparison of bis-propargyl PEG linkers for conjugating two azide-modified antibodies (mAb-azide, each ~150 kDa), the reaction yield after 4 hours at 25°C using Bis-Propargyl-PEG18 was 92 ± 3%, compared to 58 ± 4% with Bis-Propargyl-PEG4 under identical conditions (1:1.2 linker-to-antibody ratio, 100 µM CuSO4, 500 µM sodium ascorbate) [1]. The PEG18 spacer reduced steric clash between the two antibody binding sites, enabling efficient intermolecular crosslinking, whereas the PEG4 spacer led to predominant intramolecular cyclization and unreacted species [1].
| Evidence Dimension | CuAAC conjugation yield (two azide-modified antibodies) |
|---|---|
| Target Compound Data | 92 ± 3% |
| Comparator Or Baseline | Bis-Propargyl-PEG4: 58 ± 4% |
| Quantified Difference | +34 percentage points |
| Conditions | 1:1.2 linker-to-antibody ratio, 100 µM CuSO4, 500 µM sodium ascorbate, 4 h, 25°C, PBS pH 7.4 |
Why This Matters
For procurement in bispecific antibody or multivalent scaffold production, Bis-Propargyl-PEG18 provides a 1.6-fold higher yield of desired heteroconjugate, directly reducing raw material waste and purification costs.
- [1] Chen X, Li Y, Wang H, et al. Effect of PEG linker length on the efficiency of antibody–antibody conjugation via copper-catalyzed azide-alkyne cycloaddition. Bioconjugate Chemistry. 2019;30(8):2189-2195. View Source
